molecular formula C7H7BBrFO3 B1284253 (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid CAS No. 352525-85-0

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid

Cat. No. B1284253
M. Wt: 248.84 g/mol
InChI Key: FUSHKJRKYBGAQH-UHFFFAOYSA-N
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Description

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is a derivative of boronic acid, which is a class of organic compounds containing a trivalent boron atom associated with an alkyl substituent and two hydroxyl groups. These compounds are significant in organic synthesis and pharmaceutical applications due to their utility in various chemical reactions, particularly in Suzuki cross-coupling reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves halogen-lithium exchange reactions, followed by the addition of a borate compound and subsequent hydrolysis. For instance, amino-3-fluorophenyl boronic acid was synthesized from a bromo-fluoroaniline precursor using this method . Similarly, the synthesis of 3-borono-5-fluorobenzoic acid, a related compound, was achieved through a two-step reaction involving an organic lithium reagent and subsequent oxidation . Although the specific synthesis of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid is not detailed in the provided papers, these methods suggest potential pathways for its synthesis.

Molecular Structure Analysis

Boronic acids, such as 3-bromophenylboronic acid, have been studied using various experimental techniques like FT-IR, FT-Raman, NMR, and UV-Vis spectroscopy, as well as computational methods like density functional theory (DFT) . These studies provide insights into the molecular structure, vibrational modes, and electronic properties of boronic acid derivatives. The molecular structure is characterized by the boron atom's coordination with two hydroxyl groups and an alkyl substituent, which in the case of (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid, would include bromo, fluoro, and methoxy functional groups.

Chemical Reactions Analysis

Boronic acids are versatile reagents in organic synthesis. They participate in Suzuki cross-coupling reactions to form biphenyls and other aromatic compounds . The halodeboronation of aryl boronic acids, as demonstrated in the synthesis of 2-bromo-3-fluorobenzonitrile, is another example of the chemical reactivity of these compounds . Additionally, boronic acids can undergo regioselective hydroxyalkylations, as seen with boron 4-methoxy-2-furanolates . These reactions highlight the chemical versatility of boronic acids in forming various functionalized organic molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their functional groups. For example, the presence of electron-withdrawing groups, such as nitro or fluoro, can enhance the boronic acid's ability to bind diols . The pKa values, solubility, and stability of boronic acids can vary significantly depending on their substitution pattern. The experimental and computational studies provide valuable data on these properties, which are essential for the practical application of boronic acids in chemical synthesis and material science .

Scientific Research Applications

“(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid” is a type of boronic acid . Boronic acids are compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and are used in a wide range of chemical reactions .

In addition, boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

  • Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .
  • Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .
  • Organic Chemistry : Boronic acids are used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds, which are fundamental in the synthesis of many chemical compounds .
  • Material Science : Boronic acids can be used in the synthesis of diarylanthracenes , which are used as molecular switches . These switches can change their physical or chemical properties in response to external stimuli, making them useful in the development of sensors and other devices .

Safety And Hazards

“(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid” may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(3-bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BBrFO3/c1-13-7-5(8(11)12)2-4(10)3-6(7)9/h2-3,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSHKJRKYBGAQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1OC)Br)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BBrFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90584480
Record name (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid

CAS RN

352525-85-0
Record name (3-Bromo-5-fluoro-2-methoxyphenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90584480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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